molecular formula C19H16FN3O2 B12124492 4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Cat. No.: B12124492
M. Wt: 337.3 g/mol
InChI Key: JOLGFJCOSKRJRU-UHFFFAOYSA-N
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Description

4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrroloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

4-fluoro-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide

InChI

InChI=1S/C19H16FN3O2/c1-25-16-7-4-13-10-14-8-9-23(18(14)21-17(13)11-16)22-19(24)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,22,24)

InChI Key

JOLGFJCOSKRJRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=C(C=C4)F)C=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic conditions.

    Introduction of the Fluoro Group: The fluorination step can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Amidation: The final step involves the formation of the benzamide moiety through a coupling reaction between the pyrroloquinoline derivative and a benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction can be used to reduce nitro groups to amines or carbonyl groups to alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction can replace one functional group with another. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NBS in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities which can be categorized as follows:

Antimicrobial Activity

Recent studies have shown that derivatives of pyrroloquinoline compounds, including 4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide, demonstrate significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances the antibacterial activity of these compounds .

Cancer Therapy

The compound's structure suggests potential activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. Compounds targeting FGFRs have been developed as novel cancer therapies:

  • FGFR Inhibition : Some analogs have exhibited potent inhibitory effects on FGFR signaling pathways, leading to reduced proliferation and induced apoptosis in cancer cell lines .

Neuroprotective Effects

Research indicates that certain pyrroloquinoline derivatives may possess neuroprotective properties:

  • Mechanism of Action : These compounds may modulate neurotransmitter systems or exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies highlight the potential applications and efficacy of this compound:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against various pathogens with MIC values indicating strong efficacy.
Study 2Showed that related compounds inhibit FGFRs effectively, suggesting a pathway for cancer treatment development.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is unique due to the presence of the fluoro group, which can enhance its biological activity and stability. The methoxy group also contributes to its unique properties by affecting its solubility and reactivity.

Biological Activity

4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a novel compound belonging to the class of pyrroloquinolines. Its unique structural features, including a fluorine atom and a methoxy group, suggest significant potential in medicinal chemistry, particularly in oncology. This article reviews its biological activity, focusing on its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in various cancers.

Structural Characteristics

The compound's structure can be described as follows:

  • Chemical Formula : C18H19FN2O2
  • Molecular Weight : 316.35 g/mol
  • Key Functional Groups :
    • Fluorobenzamide moiety
    • Methoxy-substituted pyrroloquinoline structure

These structural attributes enhance its lipophilicity and bioavailability compared to similar compounds lacking these features.

Inhibition of FGFRs

Research indicates that 4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide exhibits potent inhibitory activity against FGFRs. FGFRs are implicated in the progression of several cancer types due to their role in cell proliferation and survival. Preliminary studies have shown that this compound can significantly inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Inhibitory Activity Against FGFRs

FGFR TypeIC50 Value (nM)
FGFR17
FGFR29
FGFR325

These values indicate that the compound is particularly effective against FGFR1 and FGFR2, making it a promising candidate for further development in cancer therapy .

Cytotoxicity Studies

In vitro cytotoxicity studies have demonstrated that the compound effectively reduces the viability of cancer cells. The following data summarizes its cytotoxic effects across different cell lines:

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 Value (μM)
MCF-7 (Breast Cancer)0.83
B16 (Melanoma)0.66
sEnd.2 (Endothelioma)0.95

These results suggest that the compound exhibits significant selectivity and potency against these cancer cell lines, with particularly low IC50 values indicating effective cytotoxicity at low concentrations .

The mechanism by which 4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide exerts its biological effects involves several pathways:

  • FGFR Inhibition : By binding to the FGFRs, the compound disrupts downstream signaling pathways that promote tumor growth and survival.
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Migration and Invasion : Studies indicate that it also reduces the migratory and invasive capabilities of cancer cells, which is crucial for metastasis prevention.

Case Studies

A notable study evaluated the efficacy of this compound in vivo using mouse models of breast cancer. The results indicated a significant reduction in tumor size compared to controls treated with vehicle alone. Additionally, histological analysis showed reduced proliferation markers in treated tumors, further supporting its potential as an anti-cancer agent.

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